Cas no 1805251-02-8 (5-(Difluoromethyl)pyridine-2-acetonitrile)

5-(Difluoromethyl)pyridine-2-acetonitrile structure
1805251-02-8 structure
Product name:5-(Difluoromethyl)pyridine-2-acetonitrile
CAS No:1805251-02-8
MF:C8H6F2N2
Molecular Weight:168.143448352814
CID:4847364

5-(Difluoromethyl)pyridine-2-acetonitrile 化学的及び物理的性質

名前と識別子

    • 5-(Difluoromethyl)pyridine-2-acetonitrile
    • インチ: 1S/C8H6F2N2/c9-8(10)6-1-2-7(3-4-11)12-5-6/h1-2,5,8H,3H2
    • InChIKey: VWFZXOCJGVIDDY-UHFFFAOYSA-N
    • SMILES: FC(C1=CN=C(CC#N)C=C1)F

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 185
  • トポロジー分子極性表面積: 36.7
  • XLogP3: 1.2

5-(Difluoromethyl)pyridine-2-acetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029076982-250mg
5-(Difluoromethyl)pyridine-2-acetonitrile
1805251-02-8 97%
250mg
$494.40 2022-04-01
Alichem
A029076982-500mg
5-(Difluoromethyl)pyridine-2-acetonitrile
1805251-02-8 97%
500mg
$839.45 2022-04-01
Alichem
A029076982-1g
5-(Difluoromethyl)pyridine-2-acetonitrile
1805251-02-8 97%
1g
$1,445.30 2022-04-01

5-(Difluoromethyl)pyridine-2-acetonitrile 関連文献

5-(Difluoromethyl)pyridine-2-acetonitrileに関する追加情報

Introduction to 5-(Difluoromethyl)pyridine-2-acetonitrile (CAS No. 1805251-02-8) and Its Applications in Modern Chemical Biology

5-(Difluoromethyl)pyridine-2-acetonitrile, identified by the chemical identifier CAS No. 1805251-02-8, is a sophisticated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, featuring a difluoromethyl group attached to a pyridine core with an acetonitrile substituent at the 2-position, exhibits unique structural and electronic properties that make it a valuable building block for the synthesis of novel bioactive molecules.

The difluoromethyl group, a key feature of this compound, is renowned for its ability to enhance metabolic stability and binding affinity in drug candidates. This modification is particularly valuable in medicinal chemistry, where it can improve the pharmacokinetic profiles of small-molecule drugs. The pyridine scaffold, on the other hand, is a ubiquitous motif in biologically active compounds, often serving as a hydrogen bond acceptor or interacting with specific biological targets. The presence of an acetonitrile group at the 2-position further diversifies its reactivity, enabling various functionalization strategies that are essential for drug discovery and development.

Recent advancements in synthetic chemistry have demonstrated the utility of 5-(Difluoromethyl)pyridine-2-acetonitrile in the construction of complex molecular architectures. For instance, researchers have leveraged its reactive sites to develop novel heterocyclic compounds with potential applications in oncology and infectious disease treatment. The compound’s ability to undergo cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, makes it an indispensable reagent for constructing carbon-carbon bonds, which are critical for creating structurally diverse libraries of drug candidates.

In the realm of drug discovery, 5-(Difluoromethyl)pyridine-2-acetonitrile has been incorporated into various lead optimization campaigns. Its structural features allow for selective interactions with biological targets, including enzymes and receptors, which are pivotal in modulating disease pathways. For example, studies have shown that derivatives of this compound exhibit inhibitory activity against certain kinases, making them promising candidates for therapeutic intervention in cancer. Additionally, its incorporation into antimicrobial agents has shown promise in combating resistant bacterial strains by targeting essential metabolic pathways.

The synthesis of 5-(Difluoromethyl)pyridine-2-acetonitrile itself is a testament to the ingenuity of modern synthetic methodologies. Researchers have developed efficient multi-step routes that highlight the compound’s versatility as a synthetic intermediate. These methods often involve palladium-catalyzed transformations and transition-metal-mediated reactions, which are critical for achieving high yields and enantiopurity in pharmaceutical-grade materials. The ability to synthesize this compound with high precision underscores its importance in industrial-scale drug production.

From a computational chemistry perspective, 5-(Difluoromethyl)pyridine-2-acetonitrile has been extensively studied to understand its molecular interactions and electronic properties. Molecular modeling studies have revealed insights into how its structural features influence binding affinity and selectivity, providing a rational basis for designing next-generation drugs. These computational approaches are increasingly integral to modern drug discovery pipelines, as they enable researchers to predict and optimize molecular properties before experimental validation.

The growing interest in fluorinated compounds like 5-(Difluoromethyl)pyridine-2-acetonitrile reflects broader trends in pharmaceutical innovation. Fluorochemicals are valued for their ability to enhance drug efficacy and bioavailability, making them indispensable tools in medicinal chemistry. As research continues to uncover new applications for this class of compounds, their role in developing next-generation therapeutics is expected to expand further.

In conclusion, 5-(Difluoromethyl)pyridine-2-acetonitrile (CAS No. 1805251-02-8) represents a cornerstone in modern chemical biology and pharmaceutical research. Its unique structural features and reactivity make it an invaluable tool for synthesizing novel bioactive molecules with potential therapeutic applications across multiple disease areas. As synthetic methodologies continue to evolve, the utility of this compound is poised to grow even further, driving innovation in drug discovery and development.

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